BenchChemオンラインストアへようこそ!

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate

Regioisomeric purity Synthetic intermediate fidelity Medicinal chemistry building blocks

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (CAS 1393557-42-0) is a heterocyclic building block of the pyrrolo[3,4-c]pyridine class, defined by a fused pyrrole–pyridine bicyclic core bearing a C1 ketone and a C6 methyl ester. With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol , this compound belongs to one of six possible pyrrolopyridine structural isomers and serves as a key intermediate for constructing more elaborate pharmacologically active molecules.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 1393557-42-0
Cat. No. B2748711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate
CAS1393557-42-0
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC(=O)C1=NC=C2CNC(=O)C2=C1
InChIInChI=1S/C9H8N2O3/c1-14-9(13)7-2-6-5(3-10-7)4-11-8(6)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyKGCSOFNXCXOOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (CAS 1393557-42-0): Core Scaffold Identity and Procurement-Relevant Characteristics


Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (CAS 1393557-42-0) is a heterocyclic building block of the pyrrolo[3,4-c]pyridine class, defined by a fused pyrrole–pyridine bicyclic core bearing a C1 ketone and a C6 methyl ester . With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol , this compound belongs to one of six possible pyrrolopyridine structural isomers and serves as a key intermediate for constructing more elaborate pharmacologically active molecules [1]. The pyrrolo[3,4-c]pyridine scaffold has been exploited in the development of HPK1 inhibitors, NAMPT inhibitors, aldose reductase inhibitors, muscarinic M4 receptor modulators, and anti-HIV agents [1][2].

Why In-Class Substitution of Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (1393557-42-0) Is Scientifically Unreliable Without Regioisomeric Verification


Generic substitution within the pyrrolo[3,4-c]pyridine family is scientifically precarious because small positional shifts in substitution pattern (C4 vs. C6) or oxidation state (1-oxo vs. fully reduced) can redirect downstream synthetic pathways and alter biological target engagement. The six pyrrolopyridine isomers each present distinct electronic distributions and steric environments [1]. In the NAMPT inhibitor series, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine urea derivatives demonstrated that subtle modifications to the core scaffold produced order-of-magnitude shifts in IC50 values (from >1000 nM to 10 nM) [2]. Consequently, procurement of an incorrect regioisomer—such as the 4-carboxylate analog (CAS 1824438-79-0) in place of the 6-carboxylate target compound—can introduce an unplanned variable into a synthetic route or biological assay, invalidating structure-activity relationship (SAR) interpretation and wasting synthesis resources.

Quantitative Differentiation Evidence for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (1393557-42-0) Versus Closest Analogs


Regioisomeric Differentiation: C6-Methyl Ester Versus C4-Methyl Ester (CAS 1824438-79-0)

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (target) differs from its closest commercially available regioisomer, Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (CAS 1824438-79-0), solely in the position of the methyl ester on the pyridine ring (C6 vs. C4) . Both share identical molecular formula (C9H8N2O3) and molecular weight (192.17 g/mol), making them analytically indistinguishable by mass spectrometry alone . Differentiation requires regiospecific analytical methods such as 1H NMR coupling pattern analysis or 13C NMR chemical shift assignment, as the C6-carboxylate places the ester distal to the pyrrole N–H, while the C4-carboxylate positions it proximal to the fused ring junction [1]. In the broader pyrrolo[3,4-c]pyridine class, analogous positional isomerism has been shown to alter aldose reductase inhibitory potency: acetic acid derivatives bearing substituents at different ring positions exhibited variations in inhibitory activity against rat lens aldose reductase (quantitative IC50 differences not reported for the methyl ester pair specifically) [2].

Regioisomeric purity Synthetic intermediate fidelity Medicinal chemistry building blocks

Oxidation-State Differentiation: 1-Oxo Target Compound Versus Reduced Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate (CAS 761401-07-4)

The target compound carries a carbonyl at the C1 position (lactam), distinguishing it from the fully reduced analog Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate (CAS 761401-07-4) . The molecular formula differs by one oxygen atom: target C9H8N2O3 (MW 192.17) versus reduced analog C9H10N2O2 (MW 178.19) . This oxidation state difference has significant implications for downstream reactivity: the 1-oxo group enables participation in the Ugi multicomponent reaction (U-4C-3CR-Py), as demonstrated by Fedoseev et al., who employed bifunctional pyridine derivatives containing both carbonyl and carboxyl groups to synthesize fourteen new 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides under mild, catalyst-free conditions [1]. In contrast, the fully reduced analog lacks this reactive carbonyl handle, precluding its use in the same transformation. Within the NAMPT inhibitor chemotype, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine urea series achieved biochemical IC50 values as low as 10–11 nM against NAMPT and antiproliferative IC50 values of 7–36 nM against A2780 and PC-3 cancer cell lines, with the scaffold's oxidation state contributing to target engagement [2].

Oxidation state control Synthetic intermediate selection Chemical stability

Functional Group Differentiation: Methyl Ester (Target) Versus Carboxylic Acid (CAS 2551116-50-6) for Synthetic Tractability

The methyl ester functionality of the target compound offers a protected carboxyl handle that can be selectively unmasked under controlled conditions, whereas the corresponding carboxylic acid analog 1-Oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid (CAS 2551116-50-6; note: 4-carboxylic acid regioisomer, MW 178.14, C8H6N2O3) is immediately available for amide coupling but requires additional protection/deprotection steps if orthogonal reactivity is needed at other positions . In the sulfonamide series based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, synthetic sequences involve treatment of methyl isonicotinate derivatives with N-bromosuccinimide followed by condensation with primary amines, demonstrating that the ester form is an integral intermediate in multi-step syntheses [1]. The methyl ester's enhanced solubility in organic solvents relative to the free carboxylic acid also facilitates chromatographic purification and handling in anhydrous reaction conditions .

Protecting group strategy Ester vs. acid reactivity Amide coupling precursor

Scaffold-Level Target Engagement: Pyrrolo[3,4-c]pyridine Core in NAMPT and HPK1 Inhibition

Derivatives built on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold—the core embodied by the target compound—have demonstrated potent target engagement in biochemically and cell-based assays. In the NAMPT inhibitor series, an optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (compound 18) achieved a biochemical IC50 of 11 nM against NAMPT and an antiproliferative IC50 of 36 nM against PC-3 prostate cancer cells, with efficacy confirmed in a PC-3 mouse xenograft model [1]. A second optimized compound (29) in the same series displayed a NAMPT IC50 of 10 nM and an A2780 ovarian cancer cell IC50 of 7 nM [1]. In the HPK1 inhibitor space, a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives demonstrated potent inhibition of HPK1 kinase activity and phosphorylation of the downstream adaptor protein SLP76, with compound 26 significantly enhancing IL-2 secretion in Jurkat T-cells [2]. Separately, HPK1-IN-49 (a substituted pyrrolo[3,4-c]pyridine) exhibited an HPK1 IC50 >100 nM, illustrating the wide potency range achievable through scaffold decoration [3]. While the target compound itself is a synthetic intermediate rather than a final bioactive molecule, its 1-oxo-6-carboxylate substitution pattern places it at the intersection of these two therapeutically significant chemotypes.

NAMPT inhibition HPK1 inhibition Immuno-oncology Antiproliferative activity

Synthetic Tractability: Ugi Multicomponent Reaction Compatibility for Library Synthesis

The target compound's bifunctional nature—simultaneously bearing a carbonyl (C1 ketone) and a carboxyl group (C6 methyl ester)—aligns with the substrate requirements for the recently developed U-4C-3CR-Py reaction [1]. Fedoseev et al. demonstrated that bifunctional pyridine derivatives containing carbonyl and carboxyl groups undergo a four-center, three-component Ugi reaction with isonitriles and amines to produce 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides in a single synthetic operation under mild, catalyst-free conditions [1]. The reaction proceeds via an isolable 3-(arylamino)furopyridinone intermediate and accommodates broad substrate scope with respect to both amine and isonitrile components [1]. This synthetic methodology directly enables the preparation of structurally diverse libraries for SAR exploration, a capability not equally accessible from the 4-carboxylate regioisomer or the fully reduced analogs. The catalyst-free nature of the process also simplifies purification and reduces metal contamination risks in biological testing [1].

Ugi reaction Multicomponent chemistry Parallel library synthesis Diversity-oriented synthesis

High-Confidence Application Scenarios for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate (CAS 1393557-42-0) in Scientific and Industrial Workflows


Medicinal Chemistry: Kinase-Targeted Library Synthesis via Ugi Multicomponent Diversification

Research teams pursuing HPK1 or NAMPT inhibitor programs can employ this compound as a direct input to the U-4C-3CR-Py reaction [1]. By varying the amine and isonitrile components, a matrix of 3-carboxamide derivatives can be generated in parallel for SAR profiling. The catalyst-free, mild conditions minimize purification burden and metal contamination, making the output suitable for direct biological screening. The 6-carboxylate position provides a distinct vector for protein surface interactions compared to the 4-substituted series, potentially accessing different subsites within the HPK1 or NAMPT active sites [2].

Chemical Biology: PROTAC or Bifunctional Degrader Intermediate

The methyl ester serves as a masked carboxylic acid that can be hydrolyzed to generate a free carboxyl handle for conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) [1]. The 1-oxo group provides a rigidifying element that may influence the ternary complex geometry. The 6-position substitution orients the linker vector differently than the 4-position isomer, a parameter that can be critical for achieving productive ubiquitination of the target protein [2].

Process Chemistry: Late-Stage Functionalization Intermediate for Scale-Up

In multi-step syntheses of pyrrolo[3,4-c]pyridine-based drug candidates, the methyl ester at C6 allows chemists to carry a protected carboxyl through several synthetic transformations before unmasking it for final amide bond formation [1]. This strategy, documented in sulfonamide syntheses on the same scaffold, reduces the number of protection/deprotection cycles and improves overall yield when compared to routes starting from the free carboxylic acid [2].

Analytical Reference Standard: Regioisomeric Purity Verification

Because the target compound and its 4-carboxylate regioisomer share identical molecular weight and formula, laboratories synthesizing either isomer can use the authentic target compound as a reference standard for HPLC or NMR method development to confirm regioisomeric purity [1]. Co-injection or spiking experiments with the authentic 6-carboxylate standard enable unambiguous assignment of chromatographic peaks and NMR signals, preventing misidentification errors that could propagate through an entire SAR campaign [2].

Quote Request

Request a Quote for Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.